PARP3 Isoform Selectivity: >50-Fold Lower Affinity vs. Olaparib
AZD2461 exhibits markedly reduced inhibitory activity against PARP3 compared to olaparib. In side-by-side enzymatic assays, AZD2461 inhibited PARP3 with an IC50 of 200 nmol/L, whereas olaparib showed an IC50 of 4 nmol/L—a 50-fold difference [1]. This differential PARP3 inhibition has been mechanistically linked to species-specific bone marrow tolerability profiles [1].
| Evidence Dimension | PARP3 enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | 200 nmol/L (AZD2461) |
| Comparator Or Baseline | 4 nmol/L (olaparib) |
| Quantified Difference | 50-fold lower PARP3 affinity for AZD2461 |
| Conditions | PARP3 Bio-NAD in vitro isolated enzyme assay |
Why This Matters
This difference determines whether PARP3-mediated bone marrow toxicity pathways are engaged, directly impacting the tolerability profile of the inhibitor in combination chemotherapy regimens.
- [1] Oplustil O'Connor L, Rulten SL, Cranston AN, et al. The PARP Inhibitor AZD2461 Provides Insights into the Role of PARP3 Inhibition for Both Synthetic Lethality and Tolerability with Chemotherapy in Preclinical Models. Cancer Res. 2016;76(20):6084-6094. (Fig. 4B; IC50 PARP3: AZD2461 200 nM vs. olaparib 4 nM). PMID: 27550455. View Source
